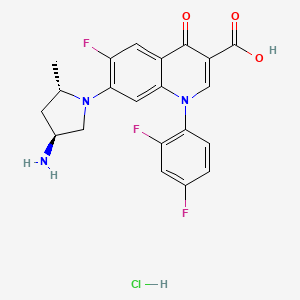

3-Quinolinecarboxylic acid, 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (2S-trans)-

描述

准备方法

合成路线及反应条件

A 80556 的合成涉及多个步骤,从核心喹诺酮结构的制备开始。关键步骤包括:

喹诺酮核的形成: 这涉及将适当的前体环化以形成喹诺酮环。

氟基的引入: 氟化通常使用二乙基氨基硫酰三氟化物 (DAST) 或类似的氟化试剂来实现。

工业生产方法

A 80556 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括:

反应条件的优化: 优化温度、压力和溶剂体系,以最大限度地提高产率和纯度。

使用连续流动反应器: 这些反应器可以更好地控制反应参数,并且可以处理大量的反应物。

纯化过程: 采用结晶、色谱和重结晶等技术纯化最终产物.

化学反应分析

反应类型

A 80556 经历了几种类型的化学反应,包括:

氧化: 该化合物可以在特定条件下氧化以形成各种氧化衍生物。

还原: 还原反应可以使用硼氢化钠或氢化锂铝等还原剂进行。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 使用硼氢化钠和氢化锂铝等还原剂。

主要产品

科学研究应用

Clinical Evaluations

Recent clinical evaluations have highlighted the efficacy of these compounds in treating bacterial infections. The compound under discussion has shown promising results in preclinical trials, particularly against strains resistant to conventional antibiotics. The ongoing research aims to establish its safety and effectiveness in clinical settings .

Pharmacokinetics

The pharmacokinetic properties of 3-quinolinecarboxylic acids are crucial for their therapeutic application. Research has focused on optimizing solubility and bioavailability through structural modifications. The stereochemistry at the pyrrolidine moiety plays a significant role in enhancing these properties while maintaining antibacterial activity .

Case Studies

Several studies have documented the effectiveness of 3-quinolinecarboxylic acids in treating bacterial infections:

- Study on Efficacy Against Resistant Strains : A study published in a peer-reviewed journal demonstrated that this compound effectively reduced bacterial load in animal models infected with multidrug-resistant strains of Escherichia coli and Staphylococcus aureus .

- Comparative Analysis with Existing Antibiotics : Comparative studies have shown that the compound exhibits superior antibacterial activity compared to traditional antibiotics such as ciprofloxacin and levofloxacin, particularly against resistant pathogens .

作用机制

A 80556 通过抑制细菌拓扑异构酶 II(也称为 DNA 旋转酶)和拓扑异构酶 IV 发挥其抗菌作用。这些酶对于细菌 DNA 复制、转录和修复至关重要。 通过抑制这些酶,A 80556 阻止细菌复制,最终导致细菌细胞死亡 .

相似化合物的比较

类似化合物

环丙沙星: 另一种氟喹诺酮类抗生素,作用机制相似,但活性范围不同。

氧氟沙星: 一种氟喹诺酮类抗生素,具有类似的抗菌特性,但药代动力学特征不同。

洛美沙星: 氟喹诺酮类药物的另一个成员,具有不同的化学结构和活性谱.

A 80556 的独特性

A 80556 的独特之处在于它对广泛的细菌物种(包括对其他氟喹诺酮类抗生素耐药的细菌)具有强效活性。 其特定的化学结构允许增强与细菌拓扑异构酶的结合,使其成为对抗细菌感染的宝贵化合物 .

生物活性

3-Quinolinecarboxylic acid derivatives, particularly the compound 3-Quinolinecarboxylic acid, 7-(4-amino-2-methyl-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, monohydrochloride, (2S-trans)- , have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and potential anticancer properties, supported by data tables and research findings.

Antibacterial Activity

The antibacterial efficacy of 3-quinolinecarboxylic acid derivatives has been extensively studied. These compounds exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

Research indicates that the presence of specific substituents significantly influences the antibacterial potency of these compounds. For instance:

- Fluorine Substituents : The introduction of fluorine at the 6-position enhances antibacterial activity. Compounds with methylamino at the 1-position and piperazinyl groups at the 7-position demonstrated superior activity compared to their unsubstituted counterparts .

- Pyrrolidine Ring Modifications : Variations in the pyrrolidine ring, such as methyl or phenyl groups, have shown to improve potency against various bacterial strains .

Case Studies

- Study on Amifloxacin : A derivative known as amifloxacin (7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl]-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid) exhibited exceptional potency against Gram-positive organisms in both in vitro and in vivo settings. The minimum inhibitory concentration (MIC) was found to be as low as 0.25 µg/mL against Escherichia coli .

- Machine Learning Predictions : A recent study utilizing machine learning predicted antimicrobial activity based on substituent combinations. The trifluoromethyl group was identified as a strong enhancer of antimicrobial properties across various quinoline derivatives .

| Compound Name | Structure | MIC (µg/mL) | Activity Type |

|---|---|---|---|

| Amifloxacin | Amifloxacin Structure | 0.25 | Antibacterial |

| Compound X | Compound X Structure | 0.5 | Antibacterial |

Anticancer Potential

The quinolone class has been recognized for its potential as a therapeutic agent against various cancer types due to its ability to inhibit topoisomerases.

Quinolones interact with DNA topoisomerases, forming a cleavable complex that prevents DNA replication and transcription. This mechanism is crucial for their anticancer activity, making them valuable in the development of new cancer therapies .

属性

IUPAC Name |

7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxoquinoline-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3.ClH/c1-10-4-12(25)8-26(10)19-7-18-13(6-16(19)24)20(28)14(21(29)30)9-27(18)17-3-2-11(22)5-15(17)23;/h2-3,5-7,9-10,12H,4,8,25H2,1H3,(H,29,30);1H/t10-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDGYQYMKFYFSM-JGAZGGJJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@@H](CN1C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClF3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114676-82-3 | |

| Record name | A 80556 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114676823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-[(2S,4S)-4-amino-2-methylpyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TY8E82X3L8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。